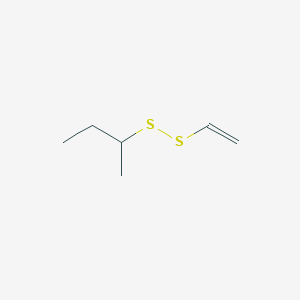
2-(Ethenyldisulfanyl)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethenyldisulfanyl)butane is an organic compound with the molecular formula C6H12S2 It is characterized by the presence of a disulfide bond (S-S) and an ethenyl group (CH2=CH-)
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Ethenyldisulfanyl)butane can be synthesized through several methods. One common approach involves the reaction of 2-butanethiol with ethenyl disulfide under controlled conditions. The reaction typically requires a catalyst, such as a base or an acid, to facilitate the formation of the disulfide bond. The reaction is carried out at a moderate temperature, usually between 50-100°C, and may require an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Ethenyldisulfanyl)butane undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The ethenyl group can participate in substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) or hydrohalogenation using hydrogen halides (HCl, HBr).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-(Ethenyldisulfanyl)butane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in redox biology due to its disulfide bond.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Ethenyldisulfanyl)butane involves the interaction of its disulfide bond with various molecular targets. In biological systems, the disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways. The ethenyl group can also participate in reactions that modify the compound’s activity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Ethenyldisulfanyl)propane: Similar structure but with a different alkyl chain length.
2-(Ethenyldisulfanyl)ethane: Shorter alkyl chain compared to 2-(Ethenyldisulfanyl)butane.
2-(Ethenyldisulfanyl)pentane: Longer alkyl chain compared to this compound.
Uniqueness
This compound is unique due to its specific alkyl chain length, which influences its physical and chemical properties
Properties
CAS No. |
110690-20-5 |
|---|---|
Molecular Formula |
C6H12S2 |
Molecular Weight |
148.3 g/mol |
IUPAC Name |
2-(ethenyldisulfanyl)butane |
InChI |
InChI=1S/C6H12S2/c1-4-6(3)8-7-5-2/h5-6H,2,4H2,1,3H3 |
InChI Key |
VEUNXNFFFZFEHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)SSC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea](/img/structure/B14328288.png)
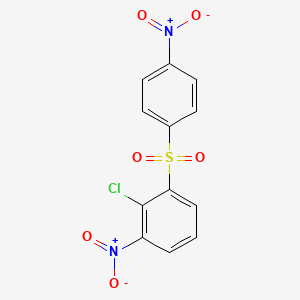
![1-((3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B14328299.png)
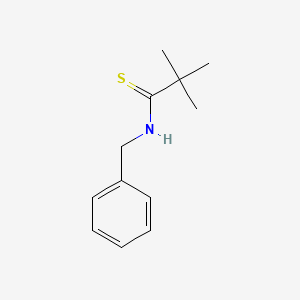
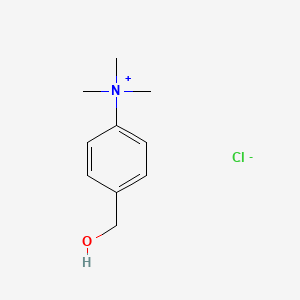
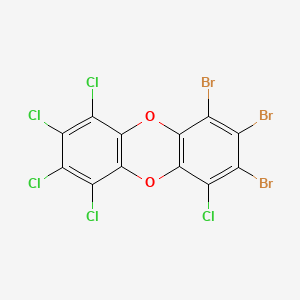
![3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14328320.png)
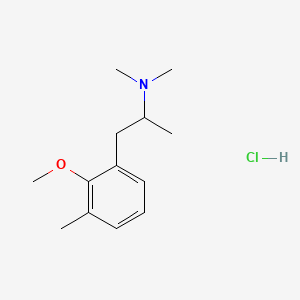
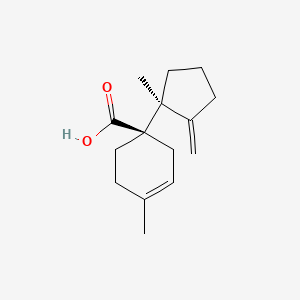
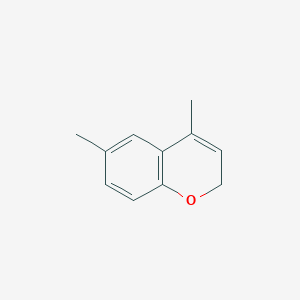
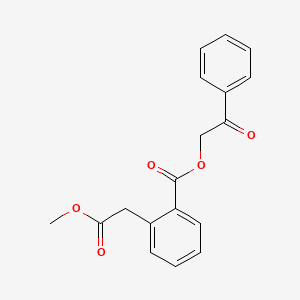
![(4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14328369.png)
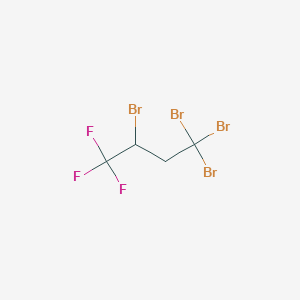
![2-[4-(4-Cyanophenoxy)phenoxy]-N-[(dipropylamino)sulfanyl]propanamide](/img/structure/B14328379.png)
